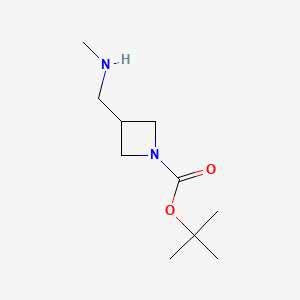

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

説明

The exact mass of the compound Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDGYTKISRFVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676712 | |

| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-81-5 | |

| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

Executive Summary

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a key heterocyclic building block, has emerged as a compound of significant interest for the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications. As a bifunctional molecule featuring a protected azetidine nitrogen and a secondary amine, it serves as a versatile scaffold for introducing the unique three-dimensional geometry of the azetidine ring into drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold" in modern medicinal chemistry.[1] Its growing prominence stems from the unique structural and physicochemical properties it imparts to molecules:

-

Structural Rigidity: The inherent ring strain of the azetidine core restricts conformational flexibility. This allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

-

Improved Physicochemical Properties: Compared to more common saturated heterocycles like pyrrolidine or piperidine, azetidines often improve aqueous solubility and reduce lipophilicity, which are desirable attributes for drug candidates.[3]

-

Metabolic Stability: The compact, strained ring can be more resistant to metabolic degradation at certain positions, potentially improving the pharmacokinetic profile of a compound.[3]

-

Novel Chemical Space: As a bioisostere for other cyclic and acyclic motifs, the azetidine ring provides novel exit vectors and allows chemists to explore previously inaccessible chemical space.[3]

These factors have led to the incorporation of azetidine derivatives in compounds targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4]

Physicochemical and Structural Properties

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a stable, synthetically accessible intermediate. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 454703-20-9 | [5][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [6] |

| Molecular Weight | 186.25 g/mol | [6] |

| Synonyms | 1-Boc-3-((methylamino)methyl)azetidine, 1-tert-Butoxycarbonyl-3-(methylaminomethyl)azetidine | [6] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |

| LogP (Calculated) | 0.8251 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Chemical Structure

The structure features a central azetidine ring protected at the 1-position with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a methylaminomethyl side chain.

Synthesis and Purification

A robust and common synthetic route to this class of compounds is the reductive amination of a ketone precursor. The following protocol describes a representative synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).

Synthetic Workflow Diagram

Experimental Protocol: Reductive Amination

This protocol is based on standard procedures for reductive amination, a cornerstone reaction in medicinal chemistry. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is effective for forming amines from ketones and does not reduce the Boc-protecting group's carbonyl.

Materials:

-

Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[7]

-

Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DCM.

-

Imine Formation: Add the methylamine solution (1.2 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains low. Causality: Portion-wise addition controls the exothermic nature of the reduction and prevents side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the starting material is consumed as indicated by TLC/LC-MS analysis.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure title compound.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. While actual spectra are proprietary, the expected results are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Signals for the azetidine ring protons and the methyl group on the side chain amine would also be present in their expected regions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons (~28 ppm), in addition to the carbons of the azetidine ring and the side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 187.25, confirming the molecular weight.

Applications as a Versatile Synthetic Building Block

The primary value of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate lies in its utility as a bifunctional building block.[8][9] The secondary amine serves as a nucleophilic handle for a variety of subsequent chemical transformations, while the Boc-protected nitrogen can be deprotected under acidic conditions to reveal another reactive site.

This versatility allows for its incorporation into a wide range of molecular architectures, making it a valuable tool in the synthesis of:

-

Enzyme Inhibitors: Where the azetidine can serve as a rigid scaffold to position key binding groups.

-

Receptor Agonists/Antagonists: Used in the development of treatments for neurological disorders.[10]

-

Anticancer Agents: The azetidine moiety is found in numerous compounds investigated for their antiproliferative activities.[4][10]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazard Identification: While specific data for this exact compound is limited, related amino-azetidines are classified as irritants. They may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.[11]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][11] Avoid all personal contact, including inhalation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8] Recommended storage is often at 4°C.[6]

-

Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it into a suitable container for disposal, and decontaminate the area.[11]

Conclusion

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, predictable reactivity, and the desirable properties of the azetidine core make it a high-value building block for creating novel, three-dimensional molecules with therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research and development programs, accelerating the path toward new medicines.

References

- BenchChem. (n.d.). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives.

- Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- BLDpharm. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate.

- ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride.

- BenchChem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

- ChemScene. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate.

- TCI Chemicals. (n.d.). tert-Butyl 3-(Methylamino)azetidine-1-carboxylate.

- Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Structures of some azetidine-based drugs.

- Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed.

- CymitQuimica. (n.d.). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.

- Namooda. (n.d.). tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate.

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester.

- ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine.

- ChemicalBook. (2025). 1-Boc-3-azetidinone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 454703-20-9|tert-Butyl 3-(methylamino)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 10. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to CAS 1049730-81-5: A Key Building Block for Next-Generation PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the outright degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two.[1] The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 Ligase) that is essential for ubiquitination and subsequent proteasomal degradation.[1][3][4]

As the field of targeted protein degradation matures, there is a significant move away from simple polyethylene glycol (PEG) and alkyl chains towards more sophisticated linker architectures.[1] Rigid heterocyclic scaffolds, such as azetidine, are gaining prominence for their ability to impart favorable properties on the resulting PROTAC molecule. This guide focuses on tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5) , a key building block that provides a rigid, functionalized azetidine core for PROTAC linker synthesis.

Compound Profile: CAS 1049730-81-5

tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a bifunctional building block designed for straightforward incorporation into a PROTAC synthesis workflow. The Boc-protected azetidine nitrogen allows for stability during initial coupling reactions, while the secondary methylamino group provides a reactive handle for conjugation to either the POI-binding ligand or the E3-ligase-binding ligand.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1049730-81-5 | [5] |

| IUPAC Name | tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | N/A |

| Purity | ≥97.0% (by NMR) | N/A |

| Storage | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | N/A |

Rationale for Use in PROTAC Design: The Azetidine Advantage

The choice of a linker scaffold is a critical decision in PROTAC design. While flexible linkers have been used, there is growing evidence that incorporating rigid elements can be highly advantageous. The azetidine ring of CAS 1049730-81-5 offers several benefits:

-

Conformational Rigidity: Unlike flexible alkyl or PEG chains, the four-membered azetidine ring reduces the number of rotatable bonds in the linker. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more stable and productive POI-PROTAC-E3 interactions.[6][]

-

Improved Physicochemical Properties: PROTACs often fall into the "beyond Rule of 5" chemical space due to their high molecular weight.[2] This can lead to poor solubility and cell permeability. The incorporation of compact, rigid scaffolds like azetidine can help to minimize the increase in molecular weight and polar surface area compared to longer, more flexible linkers, which can be beneficial for maintaining drug-like properties.[6][8]

-

Vectorial Control: The defined geometry of the azetidine ring provides better control over the spatial orientation of the two ligands. This "vectorial control" is crucial for achieving the optimal geometry within the ternary complex required for efficient ubiquitin transfer from the E2 enzyme to the POI.[3]

The general mechanism of action for a PROTAC synthesized using a linker derived from CAS 1049730-81-5 is illustrated below.

Caption: General mechanism of a PROTAC utilizing an azetidine-based linker.

Synthesis and Incorporation into PROTACs

While CAS 1049730-81-5 is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route involves the reductive amination of a key precursor, tert-butyl 3-formylazetidine-1-carboxylate .

Proposed Synthesis of CAS 1049730-81-5

The synthesis can be envisioned as a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

-

Oxidation: The primary alcohol is oxidized to an aldehyde. A common method for this transformation is the Swern oxidation, using oxalyl chloride and DMSO, or oxidation with a reagent like IBX (2-Iodoxybenzoic acid).[9]

-

Reductive Amination: The resulting aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the target secondary amine. This is a standard and high-yielding method for forming amines from carbonyls.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. explorationpub.com [explorationpub.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

1-Boc-3-(methylaminomethyl)azetidine physical characteristics

An In-depth Technical Guide on the Core Physical Characteristics of 1-Boc-3-((methylamino)methyl)azetidine

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of conformationally restricted scaffolds is a cornerstone of rational design. Small, saturated heterocycles provide a framework to orient substituents in a defined three-dimensional space, which can significantly enhance binding affinity and selectivity for biological targets.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable pharmacophore.[1]

This technical guide provides an in-depth analysis of 1-Boc-3-((methylamino)methyl)azetidine (CAS 1049730-81-5), a versatile synthetic building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen allows for selective functionalization, while the secondary amine provides a key reactive handle for introducing the azetidine moiety into larger, more complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the compound's core attributes, physicochemical properties, a proposed synthetic pathway, analytical characterization, and safe handling protocols.

Core Molecular Attributes

Precise identification of a chemical entity is foundational to its application in research. The core attributes of 1-Boc-3-((methylamino)methyl)azetidine are summarized below.

| Attribute | Value | Source(s) |

| CAS Number | 1049730-81-5 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| IUPAC Name | tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate | [2] |

| Common Synonyms | 1-Boc-3-((methylamino)methyl)azetidine | N/A |

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation protocols.

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Solubility | Slightly soluble in water. | [3][4] |

| Sensitivity | Air Sensitive | [3][4] |

Comparative Data for Structural Analogs

To provide researchers with estimated values, the properties of two closely related azetidine building blocks are listed. These compounds share the core 1-Boc-azetidine scaffold but differ in the substitution at the 3-position.

| Property | 1-Boc-3-(methylamino)azetidine | 1-Boc-3-(aminomethyl)azetidine |

| CAS Number | 454703-20-9 | 732265-50-0 |

| Appearance | Colorless liquid[5] | Liquid[6][7] |

| Boiling Point | 249 °C[4] | 260.6 °C at 760 mmHg[8] |

| Density | 1.04 g/mL[4] | 1.0234 g/mL at 25 °C[6][7] |

| Refractive Index | Not available | n/D 1.4691[6][7] |

Synthesis and Purification

Expert Insight: A Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for 1-Boc-3-((methylamino)methyl)azetidine is not detailed in the available literature, a robust and logical synthetic route can be proposed based on well-established chemical transformations of azetidine precursors. The following workflow leverages common starting materials and high-yielding reactions prevalent in medicinal chemistry.

The most direct approach involves a one-pot reductive amination of a commercially available ketone precursor. This method is highly efficient for forming secondary amines.

Step-by-Step Protocol (Proposed)

-

Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methylamine (1.1-1.5 eq, typically as a solution in THF or ethanol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is causal; it is selective for imines in the presence of ketones and is tolerant of mildly acidic conditions, which can catalyze imine formation.

-

Quenching and Workup: After the reaction is complete (typically 4-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product should be purified via flash column chromatography on silica gel.[9] A gradient elution system, starting with ethyl acetate/hexanes and gradually increasing the polarity with a modifier like methanol containing a small amount of triethylamine (to prevent the amine from streaking on the silica), is typically effective.

Analytical Characterization

To ensure the trustworthiness of experimental results, rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.

-

Expected ¹H NMR Signals:

-

A sharp singlet around 1.4 ppm integrating to 9H (protons of the Boc group).

-

A singlet around 2.4 ppm integrating to 3H (protons of the N-methyl group).

-

A series of multiplets between 2.5 and 4.0 ppm corresponding to the protons of the azetidine ring and the methylene bridge (-CH₂-).

-

A broad singlet for the N-H proton.

-

-

General Protocol for NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10] Acquire spectra on a spectrometer, typically operating at 400 MHz or higher for sufficient resolution.[10]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a peak corresponding to the [M+H]⁺ ion at m/z 201.29.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected signals include a strong C=O stretch around 1690 cm⁻¹ for the carbamate of the Boc group and an N-H stretch around 3300 cm⁻¹.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the compound's integrity and ensuring laboratory safety.

| Safety Aspect | Information | Source(s) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P280, P301+P310, P302+P352, P305+P351+P338 | [2] |

Storage Recommendations:

-

Temperature: Store in a refrigerator at 2–8 °C .[4]

-

Atmosphere: The compound is air-sensitive.[3][4] It should be stored under a dry, inert atmosphere such as argon or nitrogen to prevent degradation.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Applications in Research and Development

1-Boc-3-((methylamino)methyl)azetidine is not an end-product but a valuable intermediate for building more complex molecules. Its utility stems from several key features:

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of novel therapeutic agents, with applications in neuropharmacology and oncology drug discovery.[5]

-

Scaffold for Diversity: The secondary amine acts as a nucleophile, allowing for its incorporation into various molecular backbones through reactions like amide coupling, reductive amination, or nucleophilic substitution.

-

Conformational Rigidity: The azetidine ring imparts a degree of conformational constraint on the molecule. This rigidity can reduce the entropic penalty of binding to a protein target, potentially leading to higher-potency compounds.[1]

By providing a stable yet reactive scaffold, this compound enables the exploration of new chemical space, facilitating the development of next-generation pharmaceuticals.[5]

References

-

1-Boc-3-((Methylamino)methyl)azetidine. American Elements. [Link]

-

trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. americanelements.com [americanelements.com]

- 3. 1-Boc-3-(methylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-BOC-3-METHYLAMINOAZETIDINE CAS#: 454703-20-9 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-叔丁氧羰基-3-(氨基甲基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Use of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Need for Rigorous Safety

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS No. 1049730-81-5) is a substituted azetidine derivative that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its unique structural motif, featuring a four-membered azetidine ring, is increasingly incorporated into novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[1] The compound's utility lies in its capacity as an intermediate, allowing for the strategic introduction of functional groups into more complex molecular architectures.[1][3]

However, the inherent reactivity of the strained azetidine ring system, common to this class of heterocyclic compounds, necessitates a robust and well-understood safety protocol.[4][5] While comprehensive toxicological data for this specific molecule is not extensively published, a thorough risk assessment can be constructed by analyzing data from structurally similar azetidine derivatives. This guide provides an in-depth framework for the safe handling, storage, and disposal of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, ensuring the protection of laboratory personnel and the integrity of research outcomes. The protocols herein are founded on the principle of minimizing exposure through a combination of engineering controls, diligent personal protective equipment (PPE) use, and established best practices.

Section 1: Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for safe handling and experimental design.

| Property | Value | Reference |

| CAS Number | 1049730-81-5 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | Yellow liquid | [1] |

| Recommended Storage | Store at 0-8 °C | [1] |

| Synonyms | 1-Boc-3-((methylamino)methyl)azetidine | [1] |

Section 2: Hazard Identification and Risk Assessment

Based on data from closely related azetidine compounds, a clear hazard profile emerges. The primary risks are associated with direct contact and inhalation. The following table summarizes the anticipated hazards, drawing parallels from analogs like tert-butyl 3-(methylamino)azetidine-1-carboxylate and tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

| Hazard Type | GHS Classification (Inferred) & Description | Rationale & Supporting Evidence |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. [6] | Direct contact can lead to redness, inflammation, or chemical burns. Azetidine derivatives are widely classified as skin irritants.[7][8] Prolonged or repeated exposure should be avoided. |

| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. [6] | Splashes or vapor exposure can cause significant eye damage. Immediate and thorough rinsing is critical upon exposure.[9] |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. [8][10] | Inhalation of vapors or aerosols may irritate the respiratory tract. All handling of the neat compound should occur in a well-ventilated area, preferably a chemical fume hood.[8][11] |

| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. [8] | Ingestion can lead to adverse health effects. Accidental ingestion must be treated as a medical emergency.[8] |

| Chemical Reactivity | Air and Moisture Sensitive; Incompatible with Strong Oxidizing Agents. [7][12][13] | The compound may degrade upon exposure to air.[13] It can react vigorously or explosively with strong oxidizing agents, strong acids, and bases.[12][14] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with environmental controls and ending with a final barrier of PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All operations involving the transfer or use of neat tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate must be conducted within a certified chemical fume hood to contain vapors and prevent inhalation.[8][11]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7] Ensure all personnel are trained on their location and operation.

Personal Protective Equipment (PPE): A Self-Validating Barrier System

PPE is not a substitute for robust engineering controls but is essential to protect against unforeseen splashes, spills, or breaches in containment.

| PPE Category | Item | Specification & Rationale |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. [5][7] For handling neat material, consider double-gloving. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected or after approximately 30-60 minutes of use to prevent permeation.[15] |

| Eye & Face Protection | Safety goggles and/or face shield | Safety goggles that provide a full seal around the eyes are mandatory. [5][7] When handling quantities greater than a few milliliters or when a splash hazard exists, a full-face shield must be worn over the safety goggles.[11][15] |

| Body Protection | Laboratory coat | A standard, long-sleeved laboratory coat must be worn and fully fastened to protect skin and personal clothing from accidental contact.[7][8] For larger-scale operations, a chemically resistant apron is recommended.[7] |

| Respiratory Protection | NIOSH-approved respirator | Not required when working within a certified fume hood. However, in the event of a spill outside of a hood or if ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator with organic vapor cartridges is necessary.[7][14] Proper fit-testing and training are required for respirator use.[15] |

Section 4: Methodologies for Safe Handling and Storage

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol

-

Preparation:

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as specified in Section 3.2.

-

Prepare the work area by laying down absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment.

-

Locate the appropriate waste container for chemical and contaminated solid waste.

-

-

Compound Handling:

-

Allow the container of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate to equilibrate to room temperature before opening to prevent moisture condensation.

-

Perform all transfers of the liquid within the fume hood.

-

Use a calibrated pipette or syringe for accurate and contained liquid transfer.

-

Keep the container tightly sealed when not in use.

-

Avoid creating aerosols or splashes.

-

-

Post-Handling & Cleanup:

-

Decontaminate any non-disposable equipment that came into contact with the chemical.

-

Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

-

Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in the designated solid hazardous waste container.[14]

-

Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Wash hands thoroughly with soap and water after removing all PPE.[4][9]

-

Diagram 1: A standardized workflow for the safe handling of the compound.

Storage and Incompatibility Management

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, specifically between 0-8 °C as recommended.[1][6][16][17] Protect from direct sunlight and moisture.[4] Based on related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[18][19]

-

Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[12][14]

Section 5: Emergency Response Protocols

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First-Aid Measures

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of running water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

-

In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9] If the person feels unwell or if respiratory symptoms occur, seek medical attention.[8]

-

In Case of Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[16] Seek immediate medical attention.

Spill Response Protocol

This protocol is for small spills (<100 mL) occurring within a chemical fume hood. For larger spills or spills outside of containment, evacuate the area and contact institutional emergency personnel.

-

Alert & Isolate: Alert nearby personnel. Restrict access to the affected area.

-

Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[8]

-

Neutralize/Absorb: Carefully cover the spill with the absorbent material.

-

Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[4][8]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-BUTYL-3-((METHYLAMINO)METHYL)AZETIDINE-1-CARBOXYLATE | 1049730-81-5 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. jnsparrowchemical.com [jnsparrowchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. aksci.com [aksci.com]

- 11. benchchem.com [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. pppmag.com [pppmag.com]

- 16. kishida.co.jp [kishida.co.jp]

- 17. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]

- 18. 1159824-44-8|tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 19. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery and Its Diverse Biological Activities

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry.[1][2] Its unique combination of properties—satisfactory stability, significant molecular rigidity, and a three-dimensional geometry—makes it a highly valuable motif for designing novel therapeutics.[2][3][4] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[5] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and key evaluation protocols for functionalized azetidine scaffolds, offering field-proven insights for drug development professionals.

The Azetidine Advantage: Why This Scaffold Excels in Medicinal Chemistry

The rising prominence of the azetidine ring in drug discovery is not accidental; it is a direct result of the advantageous physicochemical properties it imparts to a molecule.[6][7]

-

Conformational Rigidity and Reduced Entropy: The constrained four-membered ring limits the conformational flexibility of molecules.[1][8] This pre-organization of substituents into a defined spatial orientation can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.[8]

-

Improved Physicochemical Properties: Incorporating an azetidine scaffold can enhance desirable drug-like properties. It increases the fraction of sp³ carbons, a key attribute for moving away from flat, aromatic molecules, which often improves solubility and metabolic stability.[6]

-

Vectorial Exit Points: The azetidine ring provides well-defined vectors for substituents, allowing medicinal chemists to precisely probe the binding pockets of target proteins and optimize structure-activity relationships (SAR).

-

Novel Chemical Space: Despite their advantages, azetidines remain a relatively underutilized scaffold compared to more common five- and six-membered rings, offering opportunities to explore novel chemical space and develop intellectual property.[3][6]

At least seven approved drugs, including the antihypertensive calcium channel blocker Azelnidipine and the anticancer agent Cobimetinib, feature the azetidine moiety, underscoring its clinical and commercial relevance.[7][8]

A Spectrum of Pharmacological Activities

Functionalized azetidine derivatives have demonstrated a remarkable and diverse range of pharmacological activities, making them versatile candidates for various therapeutic areas.[3][6]

Central Nervous System (CNS) Disorders

Azetidines have been successfully developed as modulators of CNS targets, particularly as inhibitors of neurotransmitter reuptake.

Gamma-Aminobutyric Acid (GABA) Uptake Inhibition: Several azetidine analogs act as conformationally constrained GABA analogs, inhibiting GABA transporters (GATs).[9] This is a key mechanism for treating neurological disorders like epilepsy.[10] Studies have shown that azetidin-2-ylacetic acid derivatives with lipophilic moieties, such as a 4,4-diphenylbutenyl group, exhibit high potency at GAT-1.[9][10] The azetidine ring's rigidity helps position the key pharmacophoric elements for optimal interaction with the transporter.

Table 1: GABA Uptake Inhibitory Activity of Select Azetidine Derivatives [9][10]

| Compound/Analog | Target Transporter | IC50 (µM) |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

Other CNS Activities: Functionalized azetidines have also been investigated as tricyclic antidepressant agents, dopamine antagonists, and ligands for glutamate receptors, showcasing their broad applicability in neuroscience.[3][6][11]

Antimicrobial and Antiviral Activity

The azetidine scaffold is perhaps most famous for its role in β-lactam antibiotics (azetidin-2-ones), but its utility extends to other antimicrobial applications.[1][12]

Antibacterial Agents: Researchers have developed novel azetidine derivatives with potent antibacterial properties. For example, combining the azetidine ring with a quinolone nucleus has produced compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[12] Other azetidine-2-one derivatives have shown significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[13][14]

Antimycobacterial Agents: Recent studies have identified azetidine derivatives as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant strains.[15] These compounds act by blocking mycolate assembly, a crucial component of the mycobacterial cell wall.[15]

Table 2: Antimycobacterial Activity of Select Azetidine Derivatives [15]

| Compound ID | Target Organism | MIC (µM) |

| BGAz-001 | M. bovis BCG | 64.5 |

| BGAz-002 | M. tuberculosis H37Ra (autoluminescent) | 9.2 |

| BGAz-003 | M. tuberculosis H37Ra (autoluminescent) | 4.5 |

| BGAz-004 | M. tuberculosis H37Ra (autoluminescent) | 5.2 |

Anticancer Activity

The rigid azetidine framework is well-suited for designing inhibitors of protein kinases and other oncology targets.[3][6] Some derivatives are suggested to function as inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress and inflammation, which is often dysregulated in cancer.[10]

Caption: Simplified p38 MAPK signaling pathway and potential inhibition by azetidine scaffolds.

Other Therapeutic Areas

The versatility of the azetidine scaffold is further demonstrated by its activity in numerous other areas, including:

Key Experimental Protocols for Biological Evaluation

A robust and reproducible biological evaluation is critical for advancing azetidine-based drug candidates. The following protocols are foundational for assessing the activities described above.

General Workflow for Hit Discovery and Validation

The process from a synthesized compound to a validated hit follows a logical progression. The choice of specific assays is dictated by the therapeutic target, but the overarching workflow provides a self-validating system.

Caption: A generalized workflow for the biological evaluation of novel azetidine scaffolds.

Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[10] It is a robust initial screen for antibacterial activity.

Causality Behind Choices:

-

Mueller-Hinton Agar: This medium is standardized for susceptibility testing and has low levels of inhibitors, ensuring that the observed effect is from the test compound.

-

0.5 McFarland Standard: Standardizing the bacterial inoculum ensures reproducibility and allows for comparison between experiments and compounds.

-

Solvent Control (e.g., DMSO): A negative control is essential to ensure that the solvent used to dissolve the compound does not have intrinsic antibacterial activity.

-

Positive Control (Known Antibiotic): This validates that the assay is working correctly and provides a benchmark for the potency of the test compound.

Step-by-Step Methodology: [10][14]

-

Preparation of Inoculum: Aseptically transfer a loopful of the test bacterial culture (e.g., S. aureus, E. coli) to a tube of sterile nutrient broth. Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.[10]

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Evenly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform bacterial growth.[10]

-

Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the inoculated agar plate.[10][14]

-

Sample Addition: Carefully add a specific volume (e.g., 100 µL) of the test azetidine compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into a well.[10] Add equivalent volumes of a positive control (e.g., Ampicillin) and a negative control (solvent only) to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.[10]

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger diameter indicates greater antibacterial activity.

Protocol: [³H]-GABA Uptake Assay in Cultured Neurons

This assay directly measures the ability of a compound to inhibit the function of GABA transporters, providing a quantitative measure of potency (IC₅₀).[10]

Causality Behind Choices:

-

Radiolabeled GABA ([³H]-GABA): The use of a radiolabel allows for highly sensitive and direct quantification of GABA uptake into cells.

-

Scintillation Counting: This is the gold standard for measuring the amount of radioactivity, providing precise data for calculating inhibition.

-

Non-linear Regression: This statistical method is crucial for accurately determining the IC₅₀ value from the concentration-response curve, as it properly models the sigmoidal relationship between inhibitor concentration and biological response.

Step-by-Step Methodology: [10]

-

Cell Culture: Grow primary neuronal cultures or a cell line stably expressing the GABA transporter of interest (e.g., GAT-1 in HEK293 cells) in appropriate multi-well culture plates.

-

Assay Preparation: On the day of the experiment, remove the culture medium and gently wash the cells with an uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Compound Incubation: Add the uptake buffer containing various concentrations of the test azetidine compound to the wells. Include a "no inhibitor" control. Pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Uptake: Add a solution containing a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10-20 minutes).

-

Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]-GABA.

-

Cell Lysis and Measurement: Lyse the cells (e.g., with a mild detergent or distilled water) to release the intracellular contents. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the control (0% inhibition). Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.[10]

Conclusion and Future Perspectives

The azetidine scaffold is a powerful tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties have led to the discovery of compounds with a vast range of biological activities, from CNS modulation to antimicrobial and anticancer effects.[3] The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible functionalized azetidines, opening new avenues for drug discovery.[4][7] Future research will likely focus on leveraging the scaffold's rigidity to design highly selective inhibitors for challenging targets and to develop next-generation therapeutics with improved efficacy and safety profiles.

References

-

Azetidines of pharmacological interest - PubMed. [Link]

-

Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ProQuest. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents - PubMed. [Link]

-

Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ResearchGate. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

-

Azetidine Amides in Drugs: Structure Search - Drug Hunter. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | Request PDF - ResearchGate. [Link]

-

"Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine " | Request PDF - ResearchGate. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Azetidines - Enamine [enamine.net]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ProQuest [proquest.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ascendancy of the Azetidine Moiety: A Strategic Cornerstone in Modern Medicinal Chemistry

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in contemporary drug discovery. Its inherent ring strain, coupled with a unique three-dimensional geometry, imparts a compelling blend of structural rigidity, metabolic stability, and improved physicochemical properties to parent molecules. This in-depth guide explores the multifaceted role of the azetidine moiety, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic application. We will delve into its fundamental properties, key synthetic methodologies, and its impactful role as a pharmacophore and bioisostere across various therapeutic areas, supported by detailed protocols and mechanistic insights.

Introduction: The Rise of a Strained Scaffold

For decades, the landscape of medicinal chemistry was dominated by five- and six-membered heterocyclic rings. However, the relentless pursuit of novel chemical space and improved drug-like properties has brought smaller, more strained ring systems into the spotlight. Among these, the azetidine ring has emerged as a particularly valuable building block.[1][2] Its journey from a synthetically challenging novelty, first synthesized in 1888, to a cornerstone of modern drug design is a testament to its remarkable and often advantageous, molecular characteristics.[3]

The unique appeal of the azetidine moiety lies in the confluence of several key attributes:

-

Structural Rigidity and Conformational Constraint: The four-membered ring restricts the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their biological targets.[1] This pre-organization of substituents into a defined spatial orientation can reduce the entropic penalty of binding.[1]

-

Three-Dimensionality (sp³ Character): In an era where "escaping flatland" is a guiding principle in drug design, the non-planar nature of the azetidine ring provides access to three-dimensional chemical space.[4] This increased sp³ character is often correlated with improved clinical success rates.[4]

-

Metabolic Stability: The azetidine ring can enhance metabolic stability compared to more common saturated analogues like piperidine and pyrrolidine.[5]

-

Improved Physicochemical Properties: Incorporation of an azetidine moiety can lead to reduced lipophilicity and improved aqueous solubility, key parameters in optimizing pharmacokinetic profiles.[5]

-

Bioisosterism: Azetidines serve as versatile bioisosteres for a range of functional groups and other heterocyclic systems, offering novel exit vectors and enabling scaffold hopping strategies.[5][6]

This guide will systematically unpack these attributes, providing a detailed exploration of the synthesis, application, and strategic value of the azetidine moiety in the quest for safer and more effective medicines.

Physicochemical and Structural Properties: The Foundation of a Privileged Scaffold

The reactivity and utility of azetidines in medicinal chemistry are largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol.[7] This value places it between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol).[7] This intermediate ring strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for synthetic manipulations.[7][8]

| Property | Aziridine | Azetidine | Pyrrolidine | Piperidine |

| Ring Size | 3 | 4 | 5 | 6 |

| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~5.4 | ~0 |

| Relative Stability | Low | Moderate | High | High |

| Reactivity | High | Moderate | Low | Low |

A comparative summary of key properties of small nitrogen-containing heterocycles.

The puckered conformation of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, a critical feature for optimizing interactions with biological targets. The nitrogen atom within the ring also provides a handle for further functionalization and can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of the strained azetidine ring posed a significant challenge.[3][9] However, recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction and functionalization of this valuable scaffold.

Foundational Intramolecular Cyclizations

The classical approach to forming the azetidine ring involves the intramolecular cyclization of a γ-amino halide or a related substrate.[3] This method, while foundational, often requires harsh conditions and can have limited substrate scope.

Modern Synthetic Methodologies

More contemporary and versatile methods have largely superseded these classical approaches. These include:

-

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, has been effectively employed for the synthesis of azetidines.[7] A notable example is the visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which utilizes an Iridium(III) photocatalyst.[7]

-

Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring.[7][10] The use of a directing group is often crucial for achieving high regioselectivity.[10]

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[10]

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for Azetidine Synthesis

This protocol is a generalized representation based on modern synthetic methodologies.

-

Substrate Preparation: Synthesize the starting material containing a suitable amine and a directing group (e.g., picolinamide) attached to an alkyl chain with a γ-C(sp³)–H bond.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substrate, a palladium(II) catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., benziodoxole tosylate), and an additive (e.g., AgOAc).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or 1,2-dichloroethane).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine derivative.

Caption: Major synthetic pathways to the azetidine core.

The Azetidine Moiety as a Pharmacophore and Bioisostere

The true power of the azetidine ring in medicinal chemistry lies in its application as both a key pharmacophoric element and a versatile bioisostere.

The Azetidine as a Privileged Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The azetidine ring, with its defined geometry and ability to be substituted at multiple positions, can serve as a rigid scaffold to orient other functional groups correctly for target binding.

A prime example is its use in kinase inhibitors. The azetidine moiety can position substituents to interact with the hinge region, the DFG motif, or the solvent-front of the kinase active site. For instance, Cobimetinib , a MEK1/2 inhibitor, features an azetidine ring that contributes to its potent and selective activity. More recently, azetidine-benzoxazole containing compounds have been developed as potent MerTK inhibitors for cancer immunotherapy.[11][12]

Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The azetidine ring can serve as a bioisostere for:

-

Pyrrolidine and Piperidine: Replacing larger, more flexible rings with the smaller, more rigid azetidine can improve metabolic stability and solubility while maintaining or improving binding affinity.[5]

-

Aromatic Rings: In some cases, a substituted azetidine can mimic the spatial arrangement of substituents on an aromatic ring while introducing favorable sp³ character.

-

Gem-dimethyl Groups: The constrained nature of the azetidine can mimic the conformational restriction imposed by a gem-dimethyl group.

A notable application of this bioisosteric replacement is in the development of hepatitis C virus (HCV) NS3 protease inhibitors, where azetidine and spiroazetidine moieties have been successfully used to replace the pyrrolidine P2 unit of boceprevir and telaprevir analogues.[13][14]

Caption: The dual role of azetidine in drug design.

Therapeutic Applications: A Showcase of Versatility

The strategic incorporation of the azetidine moiety has led to the development of successful drugs and promising clinical candidates across a wide range of therapeutic areas.[9]

-

Oncology: As mentioned, Cobimetinib is an approved anticancer agent. Additionally, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key signaling protein in many cancers.[15][16]

-

Infectious Diseases: Azetidine-containing compounds have shown significant promise as antiviral agents, particularly against HCV.[13][14] They have also been explored for their antibacterial properties.[17]

-

Cardiovascular Disease: Azelnidipine, a calcium channel blocker used to treat hypertension, is a well-established azetidine-containing drug.[1]

-

Inflammatory Diseases: A class of azetidines has been developed as potent antagonists of the free fatty acid receptor 2 (FFA2), a GPCR involved in inflammatory responses.[18]

-

Central Nervous System (CNS) Disorders: The conformational rigidity of azetidines makes them attractive scaffolds for targeting CNS receptors with high specificity. Azetidinic amino acids have been synthesized and characterized as ligands for glutamate receptors and transporters.[19]

| Drug/Compound Class | Therapeutic Area | Target/Mechanism of Action |

| Azelnidipine | Cardiovascular | Calcium Channel Blocker |

| Cobimetinib | Oncology | MEK1/2 Inhibitor |

| Azetidine Amides | Oncology | STAT3 Inhibitors |

| Azetidine-based analogues | Infectious Diseases | HCV NS3 Protease Inhibitors |

| GLPG0974 | Inflammatory Diseases | FFA2 (GPR43) Antagonist |

| Azetidinic Amino Acids | CNS Disorders | Glutamate Receptor/Transporter Ligands |

A selection of therapeutic applications for azetidine-containing compounds.

Future Outlook and Conclusion

The azetidine moiety has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of properties allows for the fine-tuning of pharmacological profiles, leading to the development of more potent, selective, and metabolically stable drug candidates. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of azetidine-based building blocks, further fueling their incorporation into drug discovery programs.[2]

As the demand for novel therapeutics with improved properties continues to grow, the strategic application of the azetidine scaffold is poised to play an increasingly important role. From its function as a rigid, three-dimensional pharmacophore to its utility as a versatile bioisostere, the azetidine ring offers a powerful approach to navigating the complexities of modern drug design. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and applications of this unique heterocycle is essential for unlocking new therapeutic possibilities.

References

-

Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link][7][8]

-

Laconde, G., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][13]

-

Laconde, G., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. PMC - NIH. Available at: [Link][14]

-

Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link][20]

-

Singh, G. S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link][9]

-

Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. Available at: [Link][21]

-

Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][15]

-

Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC - NIH. Available at: [Link][16]

-

Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available at: [Link][11]

-

D'hooghe, M., & De Kimpe, N. (2016). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry. Available at: [Link][22]

-

Li, Y., et al. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Chemistry. Available at: [Link][23]

-

Singh, G. S., & Ombito, J. O. (2025). Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link][24]

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][2]

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link][25]

-

Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Available at: [Link][12]

-

ResearchGate. (2025). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ResearchGate. Available at: [Link][26]

-

Liu, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link][27]

-

ResearchGate. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. Available at: [Link][28]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Available at: [Link][29]

-

ResearchGate. (2025). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link][5]

-

Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Medicinal Chemistry. Available at: [Link][30]

-

de Heuvel, E., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available at: [Link][18]

-

ResearchGate. (2025). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link][6]

-

Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry. Available at: [Link][19]

-

Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. Available at: [Link][31]

-

Njardarson, J. T. (2014). Bioisosteres of Common Functional Groups. Available at: [Link][4]

-

Sivaprakasam, M., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC - NIH. Available at: [Link][32]

-

Krespach, M. K. C., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link][33]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in the chemistry of metallated azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. nbinno.com [nbinno.com]